1-(2-bromocyclopropyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromocyclopropyl)-2-fluorobenzene is an organic compound that features a cyclopropyl ring substituted with a bromine atom and a benzene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromocyclopropyl)-2-fluorobenzene typically involves the cyclopropanation of a suitable precursor followed by bromination and fluorination reactions. One common method involves the use of cyclopropyl bromide and fluorobenzene as starting materials. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromocyclopropyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-Bromocyclopropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(2-bromocyclopropyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
1-(2-Bromocyclopropyl)benzene: Lacks the fluorine substituent, which can affect its chemical and biological properties.
2-Fluorocyclopropylbenzene: Lacks the bromine substituent, leading to differences in reactivity and applications.
1-Bromo-2-fluorobenzene: Lacks the cyclopropyl ring, which can influence its structural and functional characteristics.
Uniqueness: 1-(2-Bromocyclopropyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on a cyclopropyl-benzene framework. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1860908-09-3 |
---|---|
Molecular Formula |
C9H8BrF |
Molecular Weight |
215.06 g/mol |
IUPAC Name |
1-(2-bromocyclopropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2 |
InChI Key |
QYOBQKVDLFQBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Br)C2=CC=CC=C2F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.